molecular formula C7H12N4O B13219728 3-(4-Methoxypyrrolidin-2-yl)-1H-1,2,4-triazole

3-(4-Methoxypyrrolidin-2-yl)-1H-1,2,4-triazole

Cat. No.: B13219728
M. Wt: 168.20 g/mol
InChI Key: BVJIJBWVLUAIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxypyrrolidin-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that contains a pyrrolidine ring substituted with a methoxy group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxypyrrolidin-2-yl)-1H-1,2,4-triazole typically involves the reaction of 4-methoxypyrrolidine with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with 4-methoxypyrrolidine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxypyrrolidin-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxypyrrolidin-2-yl)-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxypyrrolidin-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxypyrrolidin-2-yl)-1H-imidazole
  • 3-(4-Methoxypyrrolidin-2-yl)-1H-pyridine
  • 3-(4-Methoxypyrrolidin-2-yl)-1H-pyrimidine

Uniqueness

3-(4-Methoxypyrrolidin-2-yl)-1H-1,2,4-triazole is unique due to its triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

5-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole

InChI

InChI=1S/C7H12N4O/c1-12-5-2-6(8-3-5)7-9-4-10-11-7/h4-6,8H,2-3H2,1H3,(H,9,10,11)

InChI Key

BVJIJBWVLUAIHX-UHFFFAOYSA-N

Canonical SMILES

COC1CC(NC1)C2=NC=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.